Cas no 898770-02-0 (2,3-Dimethyl-4'-morpholinomethyl benzophenone)

2,3-Dimethyl-4'-morpholinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2,3-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
- CTK5G5048
- AG-H-65129
- 2,3-dimethyl-4'-morpholinomethyl benzophenone
- 2,3-DICHLOROBENZYL BROMIDE
- DTXSID90642635
- (2,3-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
- 2,3-DIMETHYL-4'-MORPHOLINOMETHYLBENZOPHENONE
- 898770-02-0
- AKOS016019818
- MFCD03841402
- 2,3-Dimethyl-4'-morpholinomethyl benzophenone
-
- MDL: MFCD03841402
- Inchi: InChI=1S/C20H23NO2/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
- InChI Key: QYEKCLROXWGWGX-UHFFFAOYSA-N
- SMILES: CC1=C(C)C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Computed Properties
- Exact Mass: 309.17300
- Monoisotopic Mass: 309.172878976Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 3.5
Experimental Properties
- PSA: 29.54000
- LogP: 3.30450
2,3-Dimethyl-4'-morpholinomethyl benzophenone Security Information
2,3-Dimethyl-4'-morpholinomethyl benzophenone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dimethyl-4'-morpholinomethyl benzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D093985-250mg |
2,3-Dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 250mg |
$ 440.00 | 2022-06-06 | ||
TRC | D093985-500mg |
2,3-Dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 500mg |
$ 735.00 | 2022-06-06 | ||
Fluorochem | 204220-2g |
2,3-dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 97% | 2g |
£1013.00 | 2022-02-28 | |
abcr | AB364246-2 g |
2,3-Dimethyl-4'-morpholinomethyl benzophenone, 97%; . |
898770-02-0 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
abcr | AB364246-1g |
2,3-Dimethyl-4'-morpholinomethyl benzophenone, 97%; . |
898770-02-0 | 97% | 1g |
€932.90 | 2025-02-20 | |
Crysdot LLC | CD11023832-1g |
2,3-Dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 95+% | 1g |
$433 | 2024-07-19 | |
Fluorochem | 204220-5g |
2,3-dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 97% | 5g |
£2025.00 | 2022-02-28 | |
Chemenu | CM528464-1g |
2,3-Dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 95% | 1g |
$433 | 2022-09-29 | |
abcr | AB364246-2g |
2,3-Dimethyl-4'-morpholinomethyl benzophenone, 97%; . |
898770-02-0 | 97% | 2g |
€1677.00 | 2025-02-20 | |
Ambeed | A784669-1g |
2,3-Dimethyl-4'-morpholinomethyl benzophenone |
898770-02-0 | 95+% | 1g |
$437.0 | 2024-04-16 |
2,3-Dimethyl-4'-morpholinomethyl benzophenone Related Literature
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 2,3-Dimethyl-4'-morpholinomethyl benzophenone
Introduction to 2,3-Dimethyl-4'-morpholinomethyl benzophenone (CAS No. 898770-02-0)
2,3-Dimethyl-4'-morpholinomethyl benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898770-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzophenone class, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of dimethyl and morpholinomethyl substituents in its molecular framework imparts distinct reactivity and potential applications, particularly in the synthesis of advanced materials and bioactive molecules.
The benzophenone core of 2,3-Dimethyl-4'-morpholinomethyl benzophenone serves as a versatile scaffold for further functionalization, making it a valuable intermediate in organic synthesis. Its molecular structure, featuring a rigid aromatic system with electron-withdrawing and electron-donating groups, allows for diverse interactions with other molecules. These characteristics have positioned this compound as a candidate for various applications, including photodynamic therapy, polymer science, and drug development.
In recent years, the pharmaceutical industry has shown increasing interest in benzophenone derivatives due to their potential biological activity. Studies have highlighted the role of such compounds in modulating enzyme activity and interacting with biological targets. The morpholinomethyl group in 2,3-Dimethyl-4'-morpholinomethyl benzophenone is particularly noteworthy, as it can enhance solubility and bioavailability when incorporated into drug molecules. This feature makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of 2,3-Dimethyl-4'-morpholinomethyl benzophenone is its utility in the field of photodynamic therapy (PDT). PDT involves the use of photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) that can selectively target and destroy cancer cells. Benzophenone derivatives have been investigated as photosensitizers due to their ability to absorb light in the visible spectrum and produce singlet oxygen efficiently. The structural modifications present in 2,3-Dimethyl-4'-morpholinomethyl benzophenone may enhance its photophysical properties, making it a promising candidate for clinical applications.
Furthermore, the compound has shown potential in polymer science. The benzophenone moiety can participate in crosslinking reactions, leading to the formation of high-performance polymers with enhanced thermal stability and mechanical strength. Researchers have explored its use in creating advanced materials for applications such as coatings, adhesives, and electronic components. The dimethyl and morpholinomethyl groups contribute to the compound's reactivity, allowing for controlled polymerization processes that yield materials with tailored properties.
The synthesis of 2,3-Dimethyl-4'-morpholinomethyl benzophenone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution or condensation reactions. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may also be employed to introduce specific functional groups efficiently. The development of scalable synthetic methodologies is crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
In academic research, 2,3-Dimethyl-4'-morpholinomethyl benzophenone has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined structure allows chemists to probe electronic effects and steric influences on molecular reactivity. Such studies contribute to the broader understanding of organic chemistry principles and can inspire innovative approaches to drug discovery and material science.
The safety profile of 2,3-Dimethyl-4'-morpholinomethyl benzophenone is another critical consideration. While not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed during synthesis and application due to its potential reactivity. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of personal protective equipment (PPE). As with any chemical compound used in research or industry, thorough characterization through spectroscopic techniques such as NMR spectroscopy (nuclear magnetic resonance), mass spectrometry (MS), and infrared spectroscopy (IR) is essential for quality assurance.
The future prospects for 2,3-Dimethyl-4'-morpholinomethyl benzophenone are promising given its versatility and potential applications across multiple disciplines. Ongoing research aims to expand its utility in drug development by exploring novel derivatives with enhanced biological activity. Additionally, advancements in polymer science may lead to new formulations that leverage its structural features for advanced material applications. Collaborative efforts between academia and industry will be key to translating these findings into practical solutions that address global challenges.
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